molecular formula C24H25N5O B1670891 Dorsomorphin CAS No. 866405-64-3

Dorsomorphin

Cat. No.: B1670891
CAS No.: 866405-64-3
M. Wt: 399.5 g/mol
InChI Key: XHBVYDAKJHETMP-UHFFFAOYSA-N
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Description

    Dorsomorphin: is a small molecule that acts as a potent and reversible inhibitor of .

  • It selectively inhibits BMP I-type receptors , including ALK2, ALK3, and ALK6.
  • The compound has gained attention due to its impact on various cellular processes.
  • Biochemical Analysis

    Biochemical Properties

    Dorsomorphin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is a potent and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a conserved cellular energy sensor that regulates metabolic processes such as glucose uptake, fatty acid oxidation, and glycolysis . Additionally, this compound inhibits BMP signaling by targeting BMP type I receptors ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of Smad 1/5/8 . These interactions highlight the compound’s ability to modulate critical signaling pathways involved in cellular metabolism and differentiation.

    Cellular Effects

    This compound exerts significant effects on various cell types and cellular processes. By inhibiting AMPK, this compound suppresses energy-producing processes and promotes energy-consuming processes, leading to altered cellular metabolism . It has been shown to inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts and reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells . Furthermore, this compound promotes cardiomyogenesis in embryonic stem cells by inhibiting BMP signaling, resulting in increased differentiation of cardiomyocytes . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with key biomolecules and subsequent inhibition of enzyme activity. This compound binds to the ATP-binding site of AMPK, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to decreased AMPK activity and altered metabolic processes. Additionally, this compound inhibits BMP signaling by binding to BMP type I receptors, preventing the phosphorylation of Smad 1/5/8 and subsequent activation of target genes . These molecular interactions highlight the compound’s ability to modulate key signaling pathways at the molecular level.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable and effective in inhibiting AMPK and BMP signaling over extended periods . Prolonged exposure to this compound may lead to compensatory mechanisms and altered cellular responses. For example, continuous inhibition of AMPK by this compound can result in increased reactive oxygen species production and apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of this compound treatment in experimental settings.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound effectively inhibits BMP and vascular endothelial growth factor (VEGF) signaling in zebrafish and mammalian cells . Higher doses of this compound can lead to toxic effects and adverse outcomes. For example, high doses of this compound have been shown to induce apoptosis and inhibit tumor cell proliferation through mechanisms independent of the AMPK pathway . These dosage-dependent effects underscore the importance of optimizing this compound concentrations in experimental studies.

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily through its inhibition of AMPK. By inhibiting AMPK, this compound disrupts energy homeostasis and alters metabolic flux . This inhibition affects processes such as glucose uptake, fatty acid oxidation, and glycolysis, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound’s inhibition of BMP signaling can impact metabolic pathways involved in cellular differentiation and development . These interactions highlight the compound’s role in modulating metabolic pathways and cellular metabolism.

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. As a cell-permeable compound, this compound can readily enter cells and interact with intracellular targets . It is known to bind to specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes.

    Subcellular Localization

    The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, this compound interacts with AMPK and BMP receptors, inhibiting their activity and downstream signaling . Additionally, this compound can translocate to the nucleus, where it may influence gene expression and transcriptional regulation . These subcellular localization patterns highlight the compound’s ability to modulate cellular processes at multiple levels.

    Preparation Methods

      Reaction Conditions: Unfortunately, precise reaction conditions for its synthesis are not widely documented.

      Industrial Production: Dorsomorphin is primarily used in research settings, and industrial-scale production methods are not established.

  • Chemical Reactions Analysis

      Reactivity: Dorsomorphin does not undergo extensive chemical transformations. it is essential to note that it selectively inhibits BMP receptors, affecting downstream signaling pathways.

      Common Reagents and Conditions:

      Major Products: this compound itself is the primary product, and its inhibitory effects on AMPK and BMP receptors are the key outcomes.

  • Scientific Research Applications

      Chemistry: Researchers use Dorsomorphin to study cellular processes related to AMPK and BMP signaling pathways.

      Biology: It plays a crucial role in stem cell differentiation, autophagy modulation, and inflammation control.

      Medicine: this compound’s impact on cellular pathways makes it relevant for drug discovery and potential therapeutic applications.

      Industry: While not directly used in industry, its insights contribute to understanding cellular regulation.

  • Comparison with Similar Compounds

      Uniqueness: Dorsomorphin’s selectivity for AMPK and BMP receptors sets it apart.

      Similar Compounds: While this compound is unique, related compounds include (which activates autophagy) and other AMPK inhibitors.

    Properties

    IUPAC Name

    6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHBVYDAKJHETMP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H25N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401006988
    Record name Dorsomorphin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401006988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    399.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    866405-64-3
    Record name Dorsomorphin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=866405-64-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Dorsomorphin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dorsomorphin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB08597
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Dorsomorphin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401006988
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DORSOMORPHIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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